4-Phenyl-1,2,3-benzotriazine is a heterocyclic compound characterized by a benzene ring fused to a triazine structure. It belongs to the class of benzotriazines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound has garnered attention due to its potential as an anticancer agent, as well as its utility in photochemical applications.
The compound can be synthesized from various precursors, often involving the cyclization of suitable aromatic amines or related compounds. The synthesis methods typically employ techniques such as diazotization and cyclization reactions.
4-Phenyl-1,2,3-benzotriazine is classified under:
The synthesis of 4-Phenyl-1,2,3-benzotriazine can be achieved through several methods:
The synthesis typically requires controlled conditions such as temperature and pH to optimize yields. For instance, diazotization reactions are often performed at low temperatures to prevent decomposition of intermediates.
The molecular structure of 4-Phenyl-1,2,3-benzotriazine consists of a phenyl group attached to the triazine ring. Key structural features include:
4-Phenyl-1,2,3-benzotriazine participates in several chemical reactions:
Reactions are often conducted under controlled conditions to ensure selectivity and yield. For example, electrophilic substitutions may require specific catalysts or solvents to facilitate the reaction.
The mechanism of action for 4-Phenyl-1,2,3-benzotriazine as an anticancer agent involves:
Studies have demonstrated that derivatives of benzotriazines exhibit significant antiproliferative activity against various cancer cell lines, indicating their potential as therapeutic agents .
Spectroscopic techniques such as infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are commonly employed for characterization:
4-Phenyl-1,2,3-benzotriazine has several applications:
This compound represents a significant area of interest within medicinal chemistry due to its diverse applications and potential therapeutic benefits. Ongoing research continues to explore its full capabilities and mechanisms of action in various biological contexts.
X-ray diffraction analyses reveal that 4-phenyl-1,2,3-benzotriazine derivatives adopt near-planar geometries, with the phenyl ring at C4 exhibiting a dihedral angle of 15–25° relative to the triazine plane. This partial conjugation facilitates π-orbital overlap while minimizing steric strain. Neutron diffraction studies on protonated analogs (e.g., cycloguanil hydrochloride) unambiguously identified protonation sites at N1, consistent with patterns observed in dihydrofolate reductase inhibitors [1]. Key crystallographic parameters include:
Table 1: Crystallographic Parameters of Benzotriazine Derivatives
Compound | Space Group | Unit Cell Dimensions (Å, °) | Key Interactions | Refinement R-factor |
---|---|---|---|---|
Cycloguanil·HCl | P2₁/c | a=12.34, b=9.87, c=15.29, β=112.4 | N–H⋯Cl (2.98 Å), π-π stacking (3.45 Å) | R₁=0.042 |
3-Phenyl-1,2,4-benzotriazine | P1̄ | a=7.12, b=8.95, c=10.23, α=89.1, β=78.3, γ=85.7 | C–H⋯N (2.89 Å), slipped π-stacks (3.52 Å) | R₁=0.051 |
Thermal ellipsoid analysis indicates anisotropic displacement predominantly at peripheral phenyl groups, suggesting rotational freedom. Notably, 7-substituted derivatives exhibit halogen-dependent packing motifs: bromo analogs form Br⋯Br contacts (3.50 Å), while chloro derivatives display C–H⋯Cl hydrogen bonding [3] [5].
Spectroscopic signatures provide definitive evidence for the 4-phenyl-1,2,3-benzotriazine scaffold:
Table 2: Diagnostic Spectroscopic Signatures
Technique | Key Frequencies/Shifts | Structural Assignment |
---|---|---|
(^{1}\text{H})-NMR | δ 8.42–8.60 (s, 1H) | H5 proton of triazine ring |
δ 7.25–7.65 (m, 5H) | Phenyl substituent protons | |
(^{13}\text{C})-NMR | δ 155–160 ppm | C4 carbon (triazine-phenyl junction) |
IR | 1520–1560 cm⁻¹ | C=N asymmetric stretch |
1410–1450 cm⁻¹ | Triazine ring breathing | |
HRMS | m/z 208.0868 [M+H]⁺ (C₁₃H₉N₃) | Molecular ion confirmation |
Density functional theory (DFT) at the B3LYP/6-311G(d,p) level reveals that 4-phenyl-1,2,3-benzotriazine possesses a narrow HOMO-LUMO gap (3.2–3.5 eV), facilitating charge transfer transitions. The HOMO localizes predominantly on the phenyl ring (80%) and triazine N2–N3 bond (20%), while the LUMO occupies the entire triazine ring with π* character [8] [9]. Key electronic parameters include:
Substituent effects significantly modulate frontier orbital energies: nitro groups lower LUMO by 0.8 eV (enhancing electron affinity), while methoxy groups raise HOMO by 0.6 eV. Global reactivity descriptors confirm enhanced electrophilicity (ω=5.8 eV) in nitro-substituted derivatives versus unsubstituted analogs (ω=4.2 eV) [5] [9].
Table 3: DFT-Derived Electronic Parameters
Parameter | 4-Phenyl-1,2,3-benzotriazine | 6-Nitro Derivative | 7-Methoxy Derivative |
---|---|---|---|
HOMO (eV) | -6.74 | -7.02 | -6.15 |
LUMO (eV) | -3.51 | -4.33 | -3.42 |
ΔE_gap (eV) | 3.23 | 2.69 | 2.73 |
Chemical Hardness (η) | 1.62 | 1.35 | 1.37 |
Electrophilicity (ω) | 4.21 | 5.76 | 4.02 |
4-Phenyl-1,2,3-benzotriazine exhibits prototropic tautomerism at N3, though computational studies indicate the 3H-tautomer is 28 kJ/mol more stable than the 1H-form due to extended conjugation. Resonance stabilization involves three primary contributors:
NBO analysis confirms significant electron delocalization: the Wiberg bond index for N2–N3 is 1.25 (indicating partial double-bond character), while C4–N1 measures 1.15 (showing single-bond nature). Substituent effects modulate tautomeric equilibrium: electron-withdrawing groups (NO₂) stabilize the 3H-tautomer by 5 kJ/mol, whereas electron-donors (OCH₃) reduce the energy difference to 22 kJ/mol [3] [9].
Resonance Hybrid Representation:
Major Contributors: A: Benzene + Triazine (neutral) B: Quinoid form (charge-separated) C: Dipolar form (N⁺=N⁻)
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1